molecular formula C8H14O2 B1580639 2-Butyn-1-al diethyl acetal CAS No. 2806-97-5

2-Butyn-1-al diethyl acetal

Cat. No. B1580639
CAS RN: 2806-97-5
M. Wt: 142.2 g/mol
InChI Key: FKKVKKSEVMQYER-UHFFFAOYSA-N
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Description

2-Butyn-1-al diethyl acetal, also known as 1,1-Diethoxy-2-butyne, is a chemical compound with the linear formula CH3C≡CCH(OC2H5)2 . It has a molecular weight of 142.20 . This compound is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of 2-Butyn-1-al diethyl acetal is represented by the linear formula CH3C≡CCH(OC2H5)2 . This indicates that the molecule consists of a butyne group (CH3C≡CCH) with two ethoxy groups (OC2H5) attached to the terminal carbon atom .


Physical And Chemical Properties Analysis

2-Butyn-1-al diethyl acetal is a colorless liquid . It has a refractive index of 1.426 (lit.) . The boiling point is 65-67 °C at 12 mmHg (lit.) , and the density is 0.9 g/mL at 25 °C (lit.) . It is not miscible in water .

Scientific Research Applications

Pharmaceutical Intermediates

2-BUTYNAL DIETHYL ACETAL: is primarily used as an intermediate in the synthesis of pharmaceutical compounds . Its chemical structure allows it to be a versatile precursor in the formation of more complex molecules. For instance, it can undergo further functionalization to create active pharmaceutical ingredients (APIs) with potential therapeutic effects.

Organic Synthesis

In organic chemistry, this compound serves as a building block for the synthesis of various organic molecules. Its alkyne group is particularly reactive, making it suitable for cross-coupling reactions which are pivotal in constructing carbon-carbon bonds .

Catalysis

The compound’s structure is conducive for use in catalytic processes. It can act as a ligand or a catalyst in various chemical reactions, potentially improving reaction efficiency and selectivity .

Mechanism of Action

Target of Action

2-Butyn-1-al diethyl acetal, also known as 1,1-diethoxybut-2-yne, primarily targets the respiratory system . It is considered hazardous and can cause irritation to the respiratory system .

Mode of Action

The compound is an acetal, which are usually derived from aldehydes . Acetals have two single-bonded oxygen atoms attached to the same carbon atom . They are stable under basic conditions and can be hydrolyzed back to the carbonyl compound .

Biochemical Pathways

The formation of acetals, such as 2-Butyn-1-al diethyl acetal, involves a nucleophilic addition of an alcohol to the carbonyl group, which initially yields a hydroxy ether called a hemiacetal . This reaction is similar to the hydration reaction and occurs rapidly under acidic conditions . In the presence of acid, a further reaction occurs, leading to the formation of an oxonium ion, which undergoes a second nucleophilic addition of alcohol to yield the protonated acetal . The reaction is completed by the loss of a proton .

Result of Action

The primary result of the action of 2-Butyn-1-al diethyl acetal is irritation to the respiratory system . It’s also worth noting that acetals can act as protecting groups for aldehydes and ketones , which could potentially influence various biochemical reactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Butyn-1-al diethyl acetal. For instance, the compound is incompatible with oxidizing agents . It should be stored in a cool, dry condition in a well-sealed container to maintain its stability and efficacy.

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and clothing, avoid breathing vapors or mists, and not to ingest . In case of contact, immediate medical attention is required .

properties

IUPAC Name

1,1-diethoxybut-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-7-8(9-5-2)10-6-3/h8H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKVKKSEVMQYER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#CC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182343
Record name 2-Butyn-1-al diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyn-1-al diethyl acetal

CAS RN

2806-97-5
Record name 2-Butyn-1-al diethyl acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002806975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butyn-1-al diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butyn-1-al diethyl acetal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the outcome of reacting 2-Butynal diethyl acetal with Lithium Aluminum Hydride?

A1: While the provided abstract doesn't detail the specific results, we can infer the reaction's nature. Lithium Aluminum Hydride is a powerful reducing agent commonly used to reduce polar functional groups like aldehydes, ketones, esters, and amides. []

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